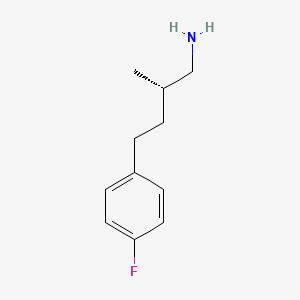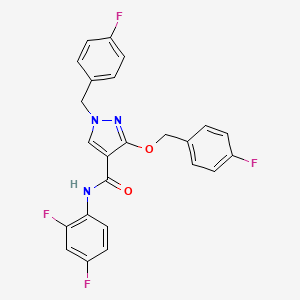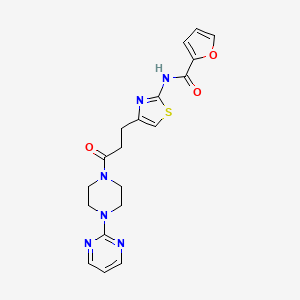
2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Vue d'ensemble
Description
The compound “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate” is a chemical compound that likely belongs to the class of organic compounds known as isoindolines . Isoindolines are compounds containing an isoindoline moiety, which is a bicyclic heterocycle with a six-membered benzene ring fused to a four-membered nitrogen-containing ring .
Applications De Recherche Scientifique
Organic Synthesis and Structural Analysis
Research has highlighted the synthesis and structural elucidation of compounds with similar frameworks, emphasizing their potential as intermediates in the creation of pharmacologically active molecules and materials with specific physical properties. For instance, the synthesis of depside derivatives through facile approaches, as demonstrated by Lv et al. (2009), showcases the compound's relevance in organic synthesis, where its structure was confirmed using NMR, ESI mass spectra, and X-ray single crystal diffraction, indicating its applicability in structural and synthetic organic chemistry Pengcheng Lv et al., 2009.
Corrosion Inhibition
Theoretical studies have been conducted on compounds with similar molecular structures to assess their efficiency as corrosion inhibitors. Zarrouk et al. (2014) performed quantum chemical calculations on quinoxaline compounds, revealing a relationship between molecular structure and inhibition efficiency. This research is indicative of the chemical's potential utility in developing new corrosion inhibitors for metals, aiding in the preservation of infrastructure and machinery A. Zarrouk et al., 2014.
Antimicrobial Activity
Studies on the antimicrobial efficacy of structurally related compounds have been conducted. Debnath and Ganguly (2015) synthesized and evaluated a series of derivatives for their antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents B. Debnath, S. Ganguly, 2015.
Alzheimer's Disease Research
In the context of Alzheimer's disease, compounds possessing a similar molecular structure have been explored for their therapeutic potential. Deng et al. (2019) designed, synthesized, and evaluated dual beta-secretase and Acetylcholinesterase inhibitors, showcasing the role of such compounds in developing treatments for neurodegenerative diseases Youchao Deng et al., 2019.
Orientations Futures
The future directions for the study of “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate” could involve further investigation into its synthesis, characterization, and potential applications. Given the biological activities of similar compounds , it could be interesting to explore its potential uses in medicinal chemistry.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,3-dioxoisoindole derivatives, have been studied as inhibitors of hiv-1 non-nucleoside reverse transcriptase .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the hiv-1 reverse transcriptase (rt) enzyme . They interact with the Non-Nucleoside Inhibitory Binding Pocket (NNIBP) of the HIV reverse transcriptase enzyme .
Biochemical Pathways
Similar compounds have been found to inhibit the hiv-1 reverse transcriptase (rt) enzyme, which plays a crucial role in the replication of the hiv virus .
Pharmacokinetics
The lipinski rule of five parameters and molecular parameters like drug likeness and drug scores were calculated for similar compounds .
Result of Action
Similar compounds have shown inhibitory activity against the hiv-1 reverse transcriptase (rt) enzyme at certain concentrations .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as concentration and the presence of other compounds .
Propriétés
IUPAC Name |
[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-25-16-9-5-4-8-14(16)15(21)11-26-17(22)10-20-18(23)12-6-2-3-7-13(12)19(20)24/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXLOAQJSIFIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326210 | |
| Record name | [2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49817910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
923140-25-4 | |
| Record name | [2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2822563.png)
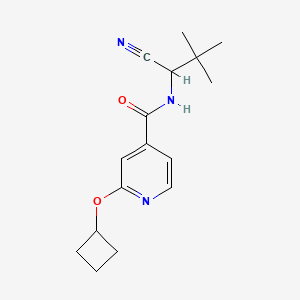
![(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one](/img/structure/B2822567.png)
![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2822569.png)
![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]anilino]pyridine-3-carbonitrile](/img/structure/B2822571.png)
![4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2822572.png)
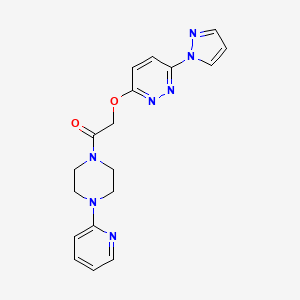
![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)
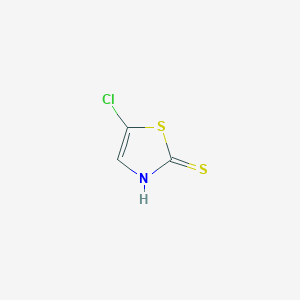
![6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2822577.png)
![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)
